3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid

orthogonal protection solid-phase peptide synthesis PROTAC linker design

Boc-protected 3-aminoisoxazole-5-carboxylic acid (CAS 1897640-18-4) with orthogonal Boc/COOH functionality. Enables chemoselective carboxyl activation (EDC/HATU) while preserving acid-labile Boc; then Boc deprotection liberates the 3-amine. This sequential reactivity is essential for PROTAC linker assembly, SPPS peptidomimetics, and kinase inhibitor libraries. The unique 3-Boc-amino,5-carboxy regiochemistry avoids thermal decarboxylation risks inherent to simple 5-carboxy isoxazoles. High-purity (≥98%) research building block—request pricing now.

Molecular Formula C9H12N2O5
Molecular Weight 228.204
CAS No. 1897640-18-4
Cat. No. B2459916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid
CAS1897640-18-4
Molecular FormulaC9H12N2O5
Molecular Weight228.204
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NOC(=C1)C(=O)O
InChIInChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)16-11-6/h4H,1-3H3,(H,12,13)(H,10,11,14)
InChIKeyBOIQGYGLYIDBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid (CAS 1897640-18-4): A Boc‑Protected Aminoisoxazole Building Block for Precision Synthesis


3-[(2‑Methylpropan‑2‑yl)oxycarbonylamino]‑1,2‑oxazole‑5‑carboxylic acid (CAS 1897640‑18‑4) is a heterobifunctional building block that features a tert‑butyloxycarbonyl (Boc)‑protected 3‑aminoisoxazole core and a free 5‑carboxylic acid group [1]. It belongs to the class of Boc‑protected aminoisoxazole carboxylic acids, which serve as versatile intermediates in medicinal chemistry, peptidomimetic synthesis, and PROTAC linker design [2]. The compound enables modular synthetic elaboration through orthogonal functionalization: the carboxylic acid can be activated for amide or ester coupling, while the Boc group remains intact until deliberate acidic deprotection reveals the free 3‑amino group for further diversification [3].

Why 3-Boc-aminoisoxazole-5-carboxylic Acid Cannot Be Replaced by a Generic Isoxazole Carboxylic Acid in Multi‑Step Synthesis


The precise regiochemistry (3‑Boc‑amino, 5‑carboxy) and orthogonal protection strategy of this compound are critical differentiators that cannot be replicated by swapping in generic isoxazole‑5‑carboxylic acid (CAS 21169‑71‑1), the free 3‑aminoisoxazole‑5‑carboxylic acid (CAS 1013929‑55‑9), or the regioisomeric 5‑Boc‑aminoisoxazole‑3‑carboxylic acid (CAS 1258503‑55‑7). The Boc group provides acid‑labile amine protection that is orthogonal to the carboxylic acid handle, permitting sequential, chemoselective transformations without protecting group crossover [1]. Literature on isoxazole regiochemistry further indicates that isoxazole‑5‑carboxylic acids and isoxazole‑3‑carboxylic acids exhibit distinct thermal stability profiles, with 5‑carboxy derivatives prone to decarboxylation or decomposition under thermal stress, while 3‑carboxy analogs may undergo ring opening—making substitution of one regioisomer for another potentially catastrophic for reaction yields and product integrity [2].

Quantitative Evidence Guide: 3-Boc-aminoisoxazole-5-carboxylic Acid Versus Regioisomeric and Protection-Group Analogs


Orthogonal Boc Protection Enables Chemoselective Acidic Deprotection Without Carboxylic Acid Interference

The target compound bears an acid‑labile Boc protecting group on the 3‑amino position while retaining a free carboxylic acid at position 5, enabling selective deprotection under standard TFA/DCM conditions without affecting the acid handle [1]. In contrast, a Cbz‑protected analog would require hydrogenolysis for amine liberation—a condition that is incompatible with many functional groups (e.g., alkenes, certain heterocycles) and lacks orthogonality with the carboxylic acid, complicating synthetic sequences [2].

orthogonal protection solid-phase peptide synthesis PROTAC linker design

Regioisomeric Ionization Constants (pKa) Differentiate 3-Amino-5-carboxy from 5-Amino-3-carboxy Isoxazole Scaffolds

The predicted pKa of the free carboxylic acid in the target compound's deprotected form (3‑aminoisoxazole‑5‑carboxylic acid) is 2.45 ± 0.10, while the regioisomeric 5‑aminoisoxazole‑3‑carboxylic acid has a predicted pKa of 3.55 ± 0.10, a difference of approximately 1.1 log units . This regiochemistry‑driven difference in acidity influences the ionization state at physiological pH and can affect solubility, permeability, and protein binding when elaborated into bioactive molecules.

regiochemistry ionization state bioavailability prediction

Thermal Stability of Isoxazole-5-carboxylic Acids Versus Isoxazole-3-carboxylic Acids Dictates Reaction Windows

According to Science of Synthesis, isoxazole-5-carboxylic acids tend to undergo extensive decomposition on heating, whereas isoxazole-3-carboxylic acids undergo ring opening upon decarboxylation; isoxazole-4-carboxylic acids decarboxylate more smoothly and are of greater preparative value [1]. The target compound, bearing a 5‑carboxy group with a 3‑Boc‑amino substituent, benefits from the electron‑donating effect of the Boc‑protected amine which may moderate thermal lability compared to unsubstituted isoxazole‑5‑carboxylic acid (CAS 21169‑71‑1, mp 144–148 °C), though quantitative decomposition kinetics for the specific compound have not been published.

thermal stability decarboxylation process chemistry

Orthogonal Boc Protection Enables Multi-Step PROTAC Linker and Peptidomimetic Syntheses Without Cross-Reactivity

The compound's molecular architecture—a Boc-protected amine at position 3 and a free carboxylic acid at position 5—maps directly onto the requirements for PROTAC linker intermediates and peptidomimetic scaffolds where sequential, chemoselective coupling is mandatory [1]. The free carboxylic acid can be activated (e.g., as NHS ester or via EDC/HOBt) for amide bond formation with an E3 ligase ligand or peptide terminus, while the Boc group remains inert; subsequent acidic deprotection then reveals the amine for the next coupling step. This sequential reactivity is not available from the free 3‑aminoisoxazole‑5‑carboxylic acid (CAS 1013929‑55‑9), where both amine and acid are simultaneously reactive, leading to uncontrolled oligomerization or necessitating additional protection/deprotection steps.

PROTAC linker peptidomimetic bifunctional building block

Supplier Purity and Pricing Differentiation for 3-Boc-aminoisoxazole-5-carboxylic Acid (CAS 1897640-18-4)

Available purity specifications and pricing for CAS 1897640‑18‑4 vary between suppliers. Leyan (乐研) lists the compound at 98% purity ; CymitQuimica offers it at minimum 95% purity with pricing of €609 for 50 mg and €1,697 for 500 mg . In comparison, the regioisomer 5‑((tert‑butoxycarbonyl)amino)isoxazole‑3‑carboxylic acid (CAS 1258503‑55‑7) is listed at 95% purity from AKSci and 98% from MolCore , while the deprotected 3‑aminoisoxazole‑5‑carboxylic acid (CAS 1013929‑55‑9) is available at 95‑98% purity with pricing of approximately ¥7,990 RMB/g from reagent‑grade suppliers .

procurement purity pricing comparison

Boc‑Protected Aminoisoxazoles as Validated Precursors to Bioactive Kinase Inhibitor and TDO2 Inhibitor Scaffolds

The aminoisoxazole scaffold—accessible by deprotection of Boc‑protected intermediates like the target compound—is a recognized pharmacophore in kinase inhibitor and TDO2 (tryptophan 2,3‑dioxygenase) inhibitor programs. Patent US20050059657 discloses 3‑heteroaryl‑aminoisoxazole derivatives with kinase inhibitory activity [1]. Published TDO2 inhibitor SAR data (Table 1, PMC) shows that aminoisoxazole modifications achieve cellular IC₅₀ and biochemical EC₅₀ values in the nanomolar range, confirming the scaffold's relevance [2]. While these data are for elaborated final compounds rather than the Boc‑protected building block itself, the target compound serves as a direct synthetic precursor to the active 3‑aminoisoxazole pharmacophore, making it a strategic procurement choice for programs targeting these enzyme classes.

kinase inhibitor TDO2 inhibitor medicinal chemistry

Priority Application Scenarios for 3-Boc-aminoisoxazole-5-carboxylic Acid (CAS 1897640-18-4) Based on Quantitative Evidence


PROTAC Linker and Heterobifunctional Degrader Assembly

The orthogonal Boc/COOH protection enables sequential coupling of the carboxylic acid to an E3 ligase ligand (e.g., VHL or CRBN binder) followed by Boc deprotection and attachment of a target‑protein ligand, generating a PROTAC molecule with precisely controlled orientation and linker length. The Boc group's acid‑lability is fully compatible with the amide bonds formed in the first coupling step, avoiding the cross‑reactivity issues that plague free amino‑acid building blocks .

Isoxazole‑Linked Peptidomimetic Synthesis

The isoxazole ring serves as a conformationally constrained amide bond bioisostere. The target compound's pre‑protected amine and free acid enable direct incorporation into growing peptide chains via standard Fmoc‑ or Boc‑based solid‑phase peptide synthesis protocols, without requiring additional orthogonal protecting group installations [1]. This is particularly valuable for generating libraries of isoxazole‑containing peptidomimetics for protease inhibitor or protein‑protein interaction modulator screening.

Kinase Inhibitor and TDO2 Inhibitor Lead Optimization

The 3‑aminoisoxazole‑5‑carboxylic acid scaffold, liberated by Boc deprotection, is a validated pharmacophore in kinase inhibitor [2] and TDO2 inhibitor programs [3]. Procurement of the Boc‑protected precursor allows medicinal chemistry teams to rapidly diversify the carboxylic acid position (via amide coupling) and the amine position (after deprotection) in parallel, generating focused libraries for SAR exploration while maintaining the isoxazole core's favorable hydrogen‑bond donor/acceptor properties.

Multi‑Step Synthesis Requiring Thermal Management of Isoxazole‑5‑Carboxylic Acid Intermediates

Given the documented thermal lability of isoxazole‑5‑carboxylic acids relative to their 3‑ and 4‑carboxy isomers [4], the target compound should be prioritized for synthetic routes that minimize heating steps and employ mild coupling conditions (e.g., room‑temperature EDC/HOBt or HATU‑mediated amidation). Storage at 2–8 °C and avoidance of high‑temperature drying or distillation steps are recommended to preserve intermediate integrity throughout multi‑step sequences.

Quote Request

Request a Quote for 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.